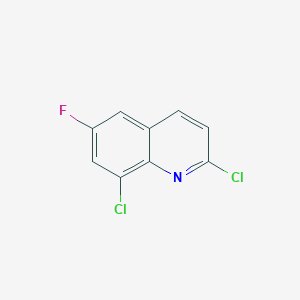

2,8-Dichloro-6-fluoroquinoline

Description

Historical Development and Evolution of the Quinoline (B57606) Moiety in Chemical Research

The journey of the quinoline moiety in chemical research began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govrsc.org Initially called "leukol," its structure was later elucidated, revealing a fused system of a benzene (B151609) ring and a pyridine (B92270) ring. nih.govwikipedia.org A significant milestone in its history was the Skraup synthesis in 1880, one of the earliest methods for its preparation. numberanalytics.com This reaction involved heating aniline (B41778) and glycerol (B35011) with sulfuric acid and an oxidizing agent like nitrobenzene. numberanalytics.com

Throughout the late 19th and early 20th centuries, various other named reactions for quinoline synthesis were developed, including the Combes, Doebner-von Miller, Friedländer, and Conrad-Limpach syntheses. iipseries.orgslideshare.net These methods expanded the accessibility and structural diversity of quinoline derivatives, paving the way for their exploration in various scientific fields.

The significance of the quinoline scaffold surged with the discovery of its presence in naturally occurring alkaloids with potent biological activities, most notably quinine (B1679958) from the cinchona tree, which was isolated in 1820 and became a cornerstone in the treatment of malaria. nih.gov This discovery spurred extensive research into synthetic quinoline-based antimalarials, such as chloroquine (B1663885) and primaquine. nih.govbohrium.com The development of fluoroquinolones, like ciprofloxacin (B1669076), in the latter half of the 20th century marked another pivotal moment, establishing quinolines as a crucial class of antibacterial agents. nih.gov

In recent decades, the focus has expanded beyond medicinal applications. Researchers have explored the use of quinoline derivatives in developing materials with specific optical and electrical properties, as well as in the creation of agrochemicals like pesticides and herbicides. numberanalytics.com The versatility of the quinoline nucleus continues to make it a privileged scaffold in modern chemical research. bohrium.comnih.gov

Theoretical and Applied Importance of Halogenation in Heterocyclic Chemistry for Research Applications

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a fundamental strategy in heterocyclic chemistry with profound theoretical and applied importance. The unique properties of halogens allow for the fine-tuning of a molecule's steric and electronic characteristics.

From a theoretical standpoint, the high electronegativity of halogens, particularly fluorine, can significantly alter the electron distribution within a heterocyclic ring system. This can influence the molecule's reactivity, acidity/basicity, and its ability to participate in non-covalent interactions such as hydrogen bonding and halogen bonding. The size of the halogen atom also plays a crucial role in determining the molecule's conformation and how it interacts with biological targets.

In terms of applied research, halogenation is a widely used tactic in drug discovery and development. The introduction of halogens can enhance a compound's metabolic stability by blocking sites susceptible to enzymatic degradation. It can also improve membrane permeability and bioavailability, crucial factors for a drug's efficacy. For instance, the fluorine atom is a common feature in many modern pharmaceuticals due to its ability to increase lipophilicity and binding affinity.

Furthermore, halogenated heterocycles are valuable intermediates in organic synthesis. The carbon-halogen bond can be readily transformed into other functional groups through various cross-coupling reactions, providing a versatile handle for constructing more complex molecules. This synthetic utility is a cornerstone of combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Positioning of 2,8-Dichloro-6-fluoroquinoline within Advanced Heterocyclic Compound Research

This compound is a synthetic heterocyclic compound that embodies the principles of targeted molecular design in advanced research. Its structure, featuring a quinoline core substituted with two chlorine atoms and one fluorine atom, positions it as a valuable building block and research tool for several reasons.

This strategic placement of halogens makes this compound a key intermediate in the synthesis of more complex molecules with potential applications in various fields of research. For example, it can serve as a scaffold for the development of novel kinase inhibitors, a class of molecules often investigated in cancer research. The specific substitution pattern can influence the compound's ability to fit into the binding pockets of target proteins.

In the broader landscape of heterocyclic chemistry, this compound is part of a growing class of polyhalogenated aromatic compounds. Research into these types of molecules is driven by the need for chemical probes to study biological processes and for starting materials to create novel materials with tailored electronic and photophysical properties.

Current Research Challenges and Future Directions in the Field of Dihalo-fluoroquinolines

The field of dihalo-fluoroquinolines, while promising, faces several research challenges that also point to exciting future directions. A primary challenge lies in the development of regioselective synthetic methods. The ability to precisely control the position of the halogen atoms on the quinoline ring is crucial for establishing clear structure-activity relationships. Achieving high yields and minimizing the formation of unwanted isomers often requires the development of novel catalytic systems and reaction conditions.

Another challenge is the comprehensive characterization of the physicochemical properties of these compounds. A deeper understanding of their solubility, stability, and electronic profiles is necessary to predict their behavior in different environments and to guide the design of new derivatives. This includes detailed spectroscopic and crystallographic studies to elucidate their three-dimensional structures and intermolecular interactions.

Looking ahead, a significant future direction is the exploration of the biological activities of novel dihalo-fluoroquinoline derivatives. This involves screening these compounds against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential leads for new therapeutic agents. The unique electronic and steric properties imparted by the halogen atoms could lead to compounds with novel mechanisms of action.

Furthermore, the application of dihalo-fluoroquinolines in materials science is a burgeoning area of research. Their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices warrants further investigation. The ability to tune their photophysical properties through chemical modification makes them attractive candidates for these applications. The development of more sustainable and environmentally friendly synthetic routes for these compounds will also be a key focus for future research.

Structure

3D Structure

Properties

IUPAC Name |

2,8-dichloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAVBPLAMYQBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Derivatization, and Functionalization Studies of 2,8 Dichloro 6 Fluoroquinoline

Investigation of Reactive Sites and Regioselectivity on the Quinoline (B57606) Nucleus

The principal reactive sites for nucleophilic attack are the carbon atoms bearing chlorine atoms, namely C-2 and C-8. The C-2 position is particularly activated due to its proximity to the ring nitrogen. The C-8 position is also a viable site for substitution. In analogous compounds like 2,4-dichloro-6-fluoroquinoline, the chlorine atoms are readily replaced by nucleophiles.

For electrophilic substitution, the unsubstituted C-3, C-4, C-5, and C-7 positions are the potential sites. Generally, electrophilic substitution on the quinoline ring favors the benzene (B151609) portion, typically at the C-5 and C-8 positions. alchempharmtech.com However, the strong deactivating nature of the three halogens makes such reactions challenging. Studies on related 6-fluoroquinolines suggest that if electrophilic substitution were to occur, it would likely be directed to the C-7 or C-5 positions. For instance, iridium-catalyzed borylation of various 6-fluoroquinolines proceeds with high regioselectivity at the C-7 position. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions (e.g., C-2, C-8)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic systems like 2,8-dichloro-6-fluoroquinoline. The chlorine atoms at the C-2 and C-8 positions serve as leaving groups and are susceptible to displacement by a variety of nucleophiles. While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from similar structures.

In 2,4-dichloro-6-fluoroquinoline, both chlorine atoms can be substituted by nucleophiles such as amines and thiols. The reactivity of a halogen is often enhanced by the presence of strong electron-withdrawing groups in the ortho or para position. In a study on 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the presence of a nitro group at the C-8 position was found to facilitate the nucleophilic displacement of the chlorine atom at the C-7 position. mdpi.com This suggests that the C-8 chloro group in this compound could influence the reactivity of the adjacent C-7 position or be substituted itself. The C-2 position is inherently activated for SNAr by the adjacent ring nitrogen, a common feature in the chemistry of 2-chloroquinolines.

Electrophilic Substitution Reactions and their Positional Selectivity

Electrophilic substitution reactions on the this compound nucleus are expected to be significantly hindered. The cumulative electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the pyridine (B92270) nitrogen atom strongly deactivate the ring system towards attack by electrophiles.

In cases where such reactions are forced to proceed, the substitution pattern is guided by the existing substituents. For related di- and tri-halogenated quinolines, electrophilic attack, if successful, occurs at the remaining hydrogen-bearing positions on the carbocyclic ring. For example, studies on 4,6-dichloro-7-fluoroquinoline (B11888937) have shown that electrophilic nitration occurs at the C-5 position. Furthermore, a highly regioselective iridium-catalyzed borylation of 4-chloro-6-fluoro-2-methylquinoline (B103436) occurs at the C-7 position, demonstrating that this position is susceptible to certain types of electrophilic functionalization. acs.org Based on these examples, any potential electrophilic substitution on this compound would most likely target the C-5 or C-7 positions, as they are the least deactivated positions on the benzene ring.

Derivatization Strategies for the Generation of Novel Chemical Entities

Synthesis of Quinolone-Based Ligands and Metal Complexes

Fluoroquinoline derivatives are effective ligands for the formation of metal complexes due to the coordinating ability of the quinoline nitrogen and other potential donor atoms introduced through functionalization. While derivatization of this compound itself is not widely reported, the synthesis of ligands and complexes from the closely related 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) provides a clear blueprint for this strategy. nih.govacs.org

In one study, a bidentate Schiff base ligand, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol, was prepared from 2-chloro-6-fluoroquinoline-3-carbaldehyde. nih.govacs.org The initial step involved a nucleophilic substitution at the C-2 position of the quinoline ring with 2-aminoethan-1-ol, replacing the chlorine atom. The resulting intermediate was then condensed with another molecule of 2-aminoethan-1-ol at the C-3 carbaldehyde group to form the Schiff base ligand. This ligand was subsequently used to synthesize Co(II) and Zn(II) complexes. nih.govacs.org The resulting metal complexes were characterized by various physicochemical methods, which confirmed their composition and structure. nih.govacs.org

| Compound | Molecular Formula | Color | Yield (%) | Melting Point (°C) | Molar Conductivity (Ω⁻¹ mol⁻¹ cm²) |

|---|---|---|---|---|---|

| Ligand (H₂L) | C₁₄H₁₆FN₃O₂ | Yellow | 87 | 65-70 | N/A |

| Zn(II) Complex | [Zn(HL)₂] | Light Yellow | 68 | 205-210 | 8.30 |

| Co(II) Complex | [Co(HL)₂(H₂O)₂] | Deep Brownish | 65 | 255-260 | 10.36 |

Formation of 3-Substituted Aryl Aminochloro Fluoroquinoline Derivatives

The synthesis of 3-substituted quinoline derivatives often relies on the presence of a reactive functional group at the C-3 position. One reported microwave-assisted synthesis details the creation of various 3-substituted aryl aminochloro fluoroquinoline derivatives with potential antimicrobial activities. jmpas.com

However, this specific study utilized 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde as the starting material. The key reactions involved the condensation of various anilines, oxindole, and rhodanine (B49660) with the carbaldehyde group at the C-3 position. jmpas.com As the subject of this article, this compound, is unsubstituted at the C-3 position, this particular derivatization strategy is not directly applicable. The generation of 3-substituted derivatives from this compound would first require the introduction of a functional group at the C-3 position, a reaction that itself would be subject to the regioselectivity constraints discussed previously.

Preparation of Hybrid Compounds Incorporating Diverse Heterocyclic Moieties (e.g., Quinazolinone)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in medicinal chemistry. Fluoroquinolones are often used as one of the core scaffolds in the design of such hybrids. This approach aims to create novel compounds with potentially enhanced or multi-target activity.

While no specific hybrid compounds originating from this compound are documented, the general feasibility of this approach is well-established. For instance, hybrid molecules have been synthesized by linking the fluoroquinolone antibiotic ciprofloxacin (B1669076) with other heterocyclic systems. In one study, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin was synthesized via a Mannich reaction and showed promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com In another example, fluoroquinolones like ciprofloxacin and sarafloxacin (B1681457) were reacted with 2-(chloromethyl)quinazolin-4(3H)-one to form novel quinolone-quinazolinone hybrids. acs.org These examples demonstrate that the reactive sites on the quinoline nucleus or its side chains can be exploited to attach other complex heterocyclic moieties, a strategy that could theoretically be applied to functionalized derivatives of this compound.

Lack of Available Research Precludes Article Generation on this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research was found detailing the chemical reactivity, derivatization, and functionalization studies of the compound this compound. Consequently, it is not possible to generate the requested article focusing on its role as a versatile molecular scaffold for the design and synthesis of research compounds.

The performed searches for "this compound" and its potential applications in chemical synthesis did not yield any scholarly articles, patents, or database entries that specifically describe its use as a starting material or intermediate for creating new molecules. The search results consistently provided information on structurally related but distinct compounds, such as:

2,4-Dichloro-6-fluoroquinoline: Information was found regarding its use as a building block in medicinal chemistry, particularly for synthesizing kinase inhibitors. Its reactivity, including nucleophilic aromatic substitution at the 2- and 4-positions, is documented.

2,7-Dichloro-6-fluoroquinoline-3-carbaldehyde: This compound has been used as a precursor for the synthesis of various derivatives with potential antimicrobial activities.

Other Fluoroquinolines: A broad range of research exists for the wider class of fluoroquinolones, which are well-known for their antibacterial properties. However, this body of work does not specifically address the 2,8-dichloro-6-fluoro substitution pattern.

The strict requirement to focus solely on "this compound" and the absence of any published research on this specific molecule make it impossible to fulfill the user's request to generate a "thorough, informative, and scientifically accurate" article based on "detailed research findings" and "diverse sources." An article on this compound would be purely speculative and would violate the core instruction to adhere to scientifically accurate content based on existing research.

Therefore, the generation of an article on the "" and its role as a molecular scaffold cannot be completed.

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural data. For quinoline (B57606) derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons are particularly informative, revealing the substitution pattern on the heterocyclic and carbocyclic rings.

Table 1: Predicted ¹H and ¹³C NMR Data for 2,8-Dichloro-6-fluoroquinoline (Note: This table is predictive, based on data from analogous compounds. acs.orgfordham.edu)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-3 | 7.2 - 7.5 | C-2: 148 - 152 (d) |

| H-4 | 7.8 - 8.2 | C-3: 122 - 125 |

| H-5 | 7.4 - 7.7 (dd) | C-4: 135 - 138 (d) |

| H-7 | 7.6 - 7.9 (dd) | C-4a: 128 - 132 (d) |

| C-5: 114 - 118 (d, J_CF) | ||

| C-6: 158 - 162 (d, J_CF) | ||

| C-7: 118 - 122 (d, J_CF) | ||

| C-8: 147 - 150 (d) | ||

| C-8a: 133 - 136 |

(d = doublet, dd = doublet of doublets, J_CF = coupling constant with fluorine)

To definitively assign the proton and carbon signals and to establish the complete bonding framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Characteristic Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound, the FTIR spectrum is expected to show distinct absorption bands corresponding to the vibrations of the quinoline core and the carbon-halogen bonds.

Analysis of related fluoroquinoline compounds reveals key vibrational frequencies. acs.orgrevistadechimie.ro Aromatic C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1620-1450 cm⁻¹ region. revistadechimie.ro The C-H stretching of the aromatic ring is expected above 3000 cm⁻¹. The most informative signals for this specific compound would be the C-Cl and C-F stretching vibrations. The C-F stretch generally appears as a strong band in the 1250-1000 cm⁻¹ region, while C-Cl stretches are found at lower wavenumbers, typically between 800-600 cm⁻¹. jmpas.com

Table 2: Expected Characteristic FTIR Absorption Bands for this compound (Based on data from analogous compounds acs.orgrevistadechimie.rojmpas.com)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Quinoline) | 1620 - 1580 |

| Aromatic C=C Stretch | 1580 - 1450 |

| C-F Stretch | 1250 - 1100 |

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopic Investigations for Electronic Structure

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The quinoline system, being an aromatic heterocycle, exhibits characteristic π→π* and n→π* transitions. The positions and intensities of these absorption and emission bands are sensitive to the substitution pattern on the ring.

Halogen substituents, such as chlorine and fluorine, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their position and electronic effects. For similar fluoroquinolone derivatives, absorption maxima are often observed in the UV region, typically between 270 nm and 330 nm, corresponding to π→π* transitions of the conjugated system. revistadechimie.ro Fluorescence spectroscopy can provide further insights into the electronic structure and potential for light-emitting applications, with emission wavelengths being dependent on the specific substitution. nih.govacs.org Some fluoroquinolones are known to exhibit fluorescence, a property that can be quenched or enhanced by interaction with other molecules. scirp.orgnih.gov

Table 3: Expected UV-Visible Absorption Data for this compound (Based on data from analogous compounds revistadechimie.ro)

| Electronic Transition | Expected Wavelength (λ_max, nm) |

|---|---|

| π→π* | 270 - 290 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized compound and for obtaining structural information through analysis of its fragmentation patterns.

For this compound (C₉H₄Cl₂FN), the calculated exact mass is 214.9705 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, providing unequivocal evidence of the elemental composition. The mass spectrum would also display a characteristic isotopic pattern for a molecule containing two chlorine atoms, with peaks at [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of chlorine or fluorine atoms and potentially the cleavage of the quinoline ring system, providing further structural confirmation. nih.govvulcanchem.com

Chromatographic Techniques for Purity Assessment and Separation in Research Applications

Chromatographic methods are fundamental for the separation, purification, and assessment of purity of chemical compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of product purity. acs.org The retention factor (Rf) value is characteristic for a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of the final compound with high accuracy. whiterose.ac.uk By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or other impurities. The purity is typically determined by the relative area of the product peak in the chromatogram.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used for purity analysis, particularly for volatile compounds. It allows for the separation and identification of components in a mixture. fordham.edu

These techniques are crucial in ensuring that the material used for subsequent studies and applications is of a high and known purity, which is essential for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for the separation, quantification, and purity assessment of halogenated quinoline derivatives, including this compound. These methods are widely employed in quality control, pharmacokinetic studies, and the analysis of complex mixtures. researchgate.net The separation is typically achieved using a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is polar.

Research on analogous compounds provides a framework for the analytical conditions applicable to this compound. For instance, the analysis of related dichloro-fluoroquinoline derivatives has been successfully performed using UPLC systems equipped with an Acquity UPLC BEH C18 column. mdpi.comgoogle.com These columns, packed with 1.7 µm particles, offer high resolution and efficiency. The mobile phase commonly consists of a gradient mixture of an aqueous component, often with a formic acid modifier to control ionization and improve peak shape, and an organic solvent like acetonitrile (B52724). google.com HPLC methods for other quinolones also frequently utilize C18 stationary phases with mobile phases comprising acetonitrile and a phosphate (B84403) buffer to maintain a stable pH. cu.edu.egjfda-online.com

Detection is most commonly accomplished using ultraviolet (UV) detectors, as the quinoline ring system possesses a strong chromophore. jfda-online.com For enhanced sensitivity and specificity, particularly in complex matrices, fluorescence detection (HPLC-FD) is a powerful option due to the native fluorescence of many quinolone compounds. researchgate.net For unequivocal identification, HPLC or UPLC systems can be coupled with mass spectrometry (MS), providing mass-to-charge ratio data that confirms the compound's identity. jfda-online.comnih.gov

The following table summarizes typical parameters used for the analysis of similar quinoline compounds, which can be adapted for this compound.

| Parameter | Typical Conditions | Rationale & Cited Examples |

| Technique | UPLC or HPLC | UPLC offers higher resolution and faster analysis times. acs.org HPLC is a robust and widely available method for quinolone analysis. researchgate.netjfda-online.com |

| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) | The nonpolar C18 stationary phase is effective for retaining and separating moderately polar quinoline derivatives. mdpi.comgoogle.comcu.edu.eg |

| Mobile Phase A | 0.1% Formic Acid in Water or Phosphate Buffer (e.g., 50 mM, pH 2.5) | Acidic modifiers ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks. google.comcu.edu.eg |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography with good UV transparency and elution strength. google.comcu.edu.eg |

| Elution | Gradient | Gradient elution is often necessary to resolve the target compound from impurities or other components in a mixture within a reasonable timeframe. google.com |

| Flow Rate | 0.8 mL/min (UPLC) to 1.0 mL/min (HPLC) | Flow rates are optimized based on column dimensions and particle size to achieve efficient separation. google.comcu.edu.eg |

| Detection | UV (e.g., 278 nm) or Fluorescence (FD) | UV detection is standard for chromophoric quinolones. cu.edu.eg Fluorescence detection offers higher sensitivity for fluorescent analogues. researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique extensively used in synthetic chemistry to monitor the progress of reactions and perform preliminary purity checks of compounds like this compound. rsc.orgnih.gov In the synthesis of related quinoline derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products. acs.orgacs.org

The standard stationary phase for the analysis of halogenated quinolines is silica (B1680970) gel, often pre-coated on aluminum or glass plates (e.g., silica gel 60 F254). cu.edu.egrsc.orgrevistadechimie.ro The choice of mobile phase (eluent) is critical for achieving good separation and is determined empirically. A mixture of solvents is typically used to modulate the polarity and achieve an optimal retention factor (Rf) for the compound of interest. Common solvent systems for quinoline derivatives include mixtures of polar organic solvents like ethyl acetate, methanol, or tetrahydrofuran, with nonpolar solvents such as hexane (B92381) or dichloromethane, and sometimes a small amount of a base like ammonia (B1221849) or triethylamine (B128534) to prevent peak tailing. cu.edu.egacs.orgrevistadechimie.ro

After development, the separated spots on the TLC plate are visualized. Since quinoline derivatives are often UV-active, the most common method of visualization is by exposing the plate to ultraviolet light at a wavelength of 254 nm, where the compounds appear as dark spots against a fluorescent background. rsc.orgacs.org

The table below outlines common TLC systems for analyzing quinoline compounds.

| Parameter | Typical System | Purpose & Cited Examples |

| Stationary Phase | Silica Gel 60 F254 on aluminum plates | A standard polar stationary phase suitable for a wide range of organic compounds. The F254 indicator allows for UV visualization. cu.edu.egrsc.orgrevistadechimie.ro |

| Mobile Phase | Dichloromethane/Methanol/Ammonia or Tetrahydrofuran/Dioxane/Ammonia | The solvent ratio is adjusted to achieve optimal separation. Ammonia is added to reduce tailing of basic compounds. cu.edu.egrevistadechimie.ro |

| Application | Spotting of a dilute solution of the compound in a volatile solvent | Ensures a small, concentrated starting point for better separation. |

| Development | In a closed chamber saturated with mobile phase vapor | Saturation of the chamber atmosphere with solvent vapors improves the reproducibility and quality of the separation. |

| Visualization | UV Light (254 nm) | Non-destructive method for visualizing UV-active compounds like quinolines. rsc.orgacs.org |

Capillary Electrophoresis (CE) in Analytical Research Contexts

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. While specific applications for this compound are not widely documented, the principles of CE and its use for other quinolones demonstrate its potential for the analysis of this compound. jfda-online.comnih.gov CE is particularly valuable for analyzing small quantities of samples and for determining key physicochemical properties like dissociation constants (pKa). nih.govresearchgate.net

The electrophoretic mobility of quinolones is highly dependent on the pH of the background electrolyte (buffer). nih.gov By measuring mobility across a range of pH values, the pKa of the compound can be accurately determined, which is crucial for understanding its behavior in biological systems and for developing other analytical methods like HPLC. nih.govresearchgate.net For the separation of quinoline derivatives, buffers such as acetate-Tris have been successfully employed. nih.gov

Furthermore, additives can be included in the buffer to enhance separation. For instance, polyethylene (B3416737) glycol has been used to optimize the separation of methylquinoline isomers. nih.gov For chiral quinolones, CE is a powerful tool for enantiomeric separation, often accomplished by adding a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin), to the buffer. researchgate.net Although this compound is not chiral, this capability is significant for the analysis of its potential chiral derivatives.

| Parameter | Potential Application for this compound | Rationale & Cited Examples for Analogues |

| Separation Principle | Differential migration in an electric field based on charge-to-size ratio. | CE separates ions based on their electrophoretic mobility. nih.gov |

| Buffer System | Acetate-Tris or Phosphate buffers at various pH values. | The pH of the buffer controls the ionization state and thus the mobility of the analyte. nih.govnih.gov |

| Capillary | Fused-silica capillary (uncoated). | Standard capillary type used in many CE applications. |

| Detection | Diode-Array Detector (DAD) or UV detector. | DAD provides spectral information in addition to quantitative data. researchgate.net |

| Key Applications | Purity analysis, pKa determination, analysis of ionic impurities. | CE is highly effective for determining pKa values of quinolones and for separating closely related ionic species. nih.govresearchgate.net |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and halogens) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed empirical formula. This comparison serves as a critical checkpoint for verifying the identity and purity of a newly synthesized compound like this compound.

The molecular formula for this compound is C₉H₄Cl₂FN. sigmaaldrich.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. In a typical procedure, a sample of the compound is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Halogens are determined by other specific methods. The experimental results for a pure sample of this compound should closely match the theoretical values, generally within a tolerance of ±0.4%. This validation provides strong evidence for the correctness of the assigned molecular structure. The process is demonstrated in studies of related quinoline complexes, where calculated and found elemental percentages are reported to confirm the structure. acs.org

The theoretical elemental composition of this compound is presented below.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 108.099 | 50.04 |

| Hydrogen | H | 1.008 | 4.032 | 1.87 |

| Chlorine | Cl | 35.453 | 70.906 | 32.82 |

| Fluorine | F | 18.998 | 18.998 | 8.79 |

| Nitrogen | N | 14.007 | 14.007 | 6.48 |

| Total | C₉H₄Cl₂FN | 216.04 | 100.00 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination (if available for analogues)

While a single-crystal structure for this compound itself is not publicly available, analysis of its analogues demonstrates the power of this technique. For example, SC-XRD has been used to conclusively verify the structures of intermediates in the synthesis of fluoroquinolone analogues. rsc.orgrsc.org In such studies, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

The structural data obtained from SC-XRD for a halogenated quinoline analogue would provide invaluable insights into the effects of the chloro and fluoro substituents on the geometry of the quinoline ring system. This information is crucial for understanding structure-activity relationships and for computational modeling studies. acs.org

Key parameters typically reported in a single-crystal X-ray diffraction study are listed in the table below.

| Parameter | Description | Example from Analogue Studies |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the basic shape of the unit cell. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Describes the symmetry operations within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Radiation Source | The type of X-ray radiation used (e.g., Cu Kα, Mo Kα). | The wavelength of the X-rays used for diffraction (e.g., λ = 1.54184 Å for Cu Kα). rsc.org |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit; typically <5% for a well-refined structure. |

| Bond Lengths/Angles | Precise measurements of the distances between bonded atoms and the angles they form. | Provides definitive geometric data for the molecule. hzdr.de |

| Intermolecular Interactions | Identification of non-covalent interactions like C─H···N hydrogen bonds. | Explains how molecules are arranged and held together in the solid state. acs.org |

Computational Chemistry and Theoretical Investigations of 2,8 Dichloro 6 Fluoroquinoline and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a molecule's electronic structure and a wide array of associated properties.

Density Functional Theory (DFT) Studies for Ground State Geometries, Energies, and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for calculating the ground-state properties of molecules like 2,8-dichloro-6-fluoroquinoline and its analogues.

Furthermore, DFT is employed to calculate the total electronic energy of the molecule, which is crucial for determining its stability. Vibrational frequency calculations are also a standard output of DFT studies. These frequencies correspond to the various vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure. In a study on 6-chloroquinoline, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to simulate the vibrational spectra, showing a strong correlation with experimental data. rsc.org

Table 1: Representative Calculated Ground State Properties for a Halogenated Quinoline (B57606) Analogue (Note: Data is illustrative for a related halogenated quinoline and not specific to this compound)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1285.456 |

| Dipole Moment (Debye) | 2.15 |

| Highest Vibrational Frequency (cm-1) | 3105 (C-H stretch) |

| Lowest Vibrational Frequency (cm-1) | 152 (Ring deformation) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic excited states and the prediction of ultraviolet-visible (UV-Vis) absorption spectra.

TD-DFT calculations on quinoline derivatives have been shown to accurately predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.orgrsc.org These calculations help in assigning the electronic transitions observed in experimental spectra, such as π → π* and n → π* transitions. For instance, in a study of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, TD-DFT was used to analyze the molecular orbitals involved in the electronic transitions and to assign the long-wavelength bands to intramolecular charge transfer. rsc.org

Table 2: Predicted Electronic Transitions for a Halogenated Quinoline Analogue using TD-DFT (Note: Data is illustrative for a related halogenated quinoline and not specific to this compound)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.125 | HOMO -> LUMO |

| S2 | 4.21 | 294 | 0.089 | HOMO-1 -> LUMO |

| S3 | 4.55 | 272 | 0.210 | HOMO -> LUMO+1 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The spatial distribution of these orbitals provides information about the reactive sites of a molecule. In quinoline and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring system, while the LUMO is a π*-orbital. The presence of electron-withdrawing groups like chlorine and fluorine can lower the energy of both the HOMO and LUMO.

Evaluation of the HOMO-LUMO Energy Gap (ΔE) and its Correlation with Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests that the molecule is more reactive. In a study of halogenated quinoline derivatives, a compound with a lower energy gap was found to be more chemically reactive and less stable.

Molecular Reactivity Descriptors and Global Chemical Properties

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the reactivity of a molecule.

Some of the key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Table 3: Calculated Molecular Reactivity Descriptors for a Halogenated Quinoline Analogue (Note: Data is illustrative for a related halogenated quinoline and not specific to this compound)

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.78 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.83 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 1.95 |

| Electronegativity (χ) | 4.365 |

| Chemical Hardness (η) | 2.415 |

| Chemical Softness (S) | 0.414 |

| Electrophilicity Index (ω) | 3.94 |

Calculations of Chemical Potential (μ), Global Hardness (η), and Global Softness (S)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. Among the most fundamental are electronic chemical potential (μ), global hardness (η), and global softness (S). These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Electronic Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2 . A higher (less negative) chemical potential suggests a greater tendency to donate electrons.

Global Hardness (η) : This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated from the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2 . A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity.

Global Softness (S) : As the reciprocal of global hardness (S = 1 / 2η ), softness quantifies the ease with which a molecule's electron cloud can be polarized. A softer molecule is generally more reactive.

For halogenated quinolines, the position and nature of the halogen substituents significantly influence these electronic parameters. dergipark.org.tr The introduction of electron-withdrawing groups like chlorine and fluorine is expected to lower both the HOMO and LUMO energy levels. This typically results in a larger HOMO-LUMO gap, leading to increased chemical hardness and greater stability. rsc.org

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Halogenated Quinoline Analogue Data is illustrative and based on findings for similar chloro-substituted quinoline systems.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -2.10 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.75 |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -4.475 |

| Global Hardness | η | (ELUMO-EHOMO)/2 | 2.375 |

| Global Softness | S | 1 / 2η | 0.210 |

Determination of Electrophilicity (ω) and Nucleophilicity Indices

Building upon the fundamental descriptors, electrophilicity and nucleophilicity indices provide a more direct measure of a molecule's ability to act as an electron acceptor or donor in chemical reactions.

Electrophilicity Index (ω) : Introduced by Parr, this index quantifies the stabilization energy of a system when it accepts an additional electronic charge from the environment. researchgate.net It is defined as ω = μ² / 2η . Molecules with high electrophilicity are strong electron acceptors. The presence of three electronegative halogen atoms (two chlorine, one fluorine) on the quinoline scaffold would make this compound a potent electrophile.

Nucleophilicity Index (N) : This parameter provides a scale for the nucleophilic character of a molecule. While several definitions exist, one common approach ranks nucleophilicity based on the HOMO energy. mdpi.com A higher HOMO energy corresponds to a stronger nucleophile. Given that halogenation lowers the HOMO energy, this compound is expected to be a relatively weak nucleophile.

These indices are invaluable for predicting the course of polar organic reactions and understanding the reactivity patterns of substituted aromatic systems. mdpi.comrsc.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. It is an essential tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different potential values:

Red/Yellow : Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms.

Blue : Regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map is predicted to show a significant region of negative potential (red) around the nitrogen atom of the quinoline ring, due to its lone pair of electrons. researchgate.netnih.gov This identifies the nitrogen as the primary site for protonation and interaction with electrophiles. Conversely, positive potential regions (blue) are expected around the hydrogen atoms of the aromatic ring. Furthermore, the highly electronegative chlorine atoms can create regions of localized positive potential along the axis of the C-Cl bond, known as a "sigma-hole," making them potential sites for halogen bonding interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis-like structure of bonds and lone pairs. This method is exceptionally useful for quantifying intramolecular charge transfer and stabilizing hyperconjugative interactions. dergi-fytronix.com

The analysis focuses on donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). A higher E(2) value indicates a more significant interaction.

In a molecule like this compound, key NBO interactions would include:

π → π *: Delocalization interactions within the aromatic quinoline system, which are fundamental to its stability.

n → π : The donation of electron density from the lone pairs (n) of the nitrogen and halogen atoms into the antibonding π orbitals of the aromatic ring. These interactions contribute significantly to the electronic structure and stability. dergi-fytronix.comnih.gov

n → σ : Interactions involving lone pairs and antibonding sigma (σ) orbitals.

Studies on analogous chloro-substituted quinolines reveal substantial stabilization energies from these charge-transfer events, confirming the delocalization of electron density from the halogen substituents into the ring system. nih.gov

Table 2: Major Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Dichloro-Fluoro-Quinoline System Data is illustrative and based on NBO analyses of similar chloroquinoline derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C5-C6) | π* (C7-C8) | 20.5 | π-conjugation in ring |

| LP (1) N1 | π* (C2-C3) | 35.8 | Lone pair delocalization |

| LP (2) Cl2 | π* (C1-N1) | 5.2 | Halogen lone pair delocalization |

| LP (2) Cl8 | π* (C7-C9) | 4.8 | Halogen lone pair delocalization |

| LP (2) F6 | π* (C5-C10) | 3.1 | Halogen lone pair delocalization |

Non-Covalent Interaction (NCI) Analysis for Weak Interactions and Stability

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. nih.govchimia.ch These interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, are crucial for determining molecular conformation, crystal packing, and supramolecular assembly. researchgate.net

The NCI method is based on the electron density and its reduced density gradient (RDG). The results are typically plotted as 3D isosurfaces, where different colors signify different types of interactions:

Blue : Strong, attractive interactions (e.g., hydrogen bonds).

Green : Weak, attractive van der Waals interactions.

Red : Strong, repulsive interactions (e.g., steric clashes).

For this compound, NCI analysis would be critical for identifying key intermolecular forces. The presence of chlorine and fluorine atoms makes halogen bonding a significant possibility. nih.gov The analysis would likely reveal green isosurfaces corresponding to π-π stacking between the aromatic rings of adjacent molecules and potential blue-green surfaces indicating C-Cl···N or C-F···π halogen bonds, which stabilize the crystal lattice. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information about conformational flexibility, molecular stability, and interactions with the surrounding environment (e.g., solvent or a biological receptor). nih.govnih.gov

The this compound molecule possesses a rigid, fused-ring structure. Therefore, MD simulations in a vacuum or an implicit solvent would primarily show intramolecular vibrations and minor torsional motions rather than large-scale conformational changes. The main value of MD for such a molecule lies in studying its interactions with other molecules. mdpi.comresearchgate.net For instance, simulating the compound within a protein's active site can reveal the stability of its binding pose, identify key intermolecular interactions (like hydrogen or halogen bonds), and calculate binding free energies, providing insights that are crucial for drug design. nih.gov

Mechanistic Research and Structure Activity Relationship Sar Studies in Biological Contexts Non Clinical Focus

Molecular Modeling and Docking Simulations with Defined Biological Macromolecular Targets

Quinolone antibiotics primarily exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. Molecular modeling and docking studies are pivotal in understanding how these compounds interact with their targets at a molecular level.

While no specific docking studies for 2,8-Dichloro-6-fluoroquinoline with bacterial DNA gyrase (PDB ID: 6f86) are available, the general binding mode of fluoroquinolones is well-characterized. These compounds typically bind to the enzyme-DNA complex, stabilizing it and thereby inhibiting the resealing of the DNA strands. nih.gov This action leads to the accumulation of double-strand breaks and ultimately cell death.

For a molecule like this compound, it is hypothesized that the quinoline (B57606) core would intercalate into the DNA at the site of cleavage. The substituents at positions 2, 6, and 8 would then modulate the binding affinity and specificity. The 6-fluoro substituent is a common feature in many potent fluoroquinolones, known to enhance DNA gyrase inhibition and cell penetration. asm.org The chlorine atom at the C-8 position has also been shown to contribute to potent antibacterial activity. nih.gov A molecular modeling study of a related 8-chloro-6-fluoroquinolone derivative demonstrated that a bulky substituent at the C-8 position could induce a highly distorted orientation of the N-1 substituent, which was suggested to be a key factor for its potent activity. nih.gov

Table 1: Postulated Interactions of this compound with Bacterial DNA Gyrase

| Interaction Type | Postulated Interacting Moiety of the Compound | Potential Interacting Residues/Components of DNA Gyrase-DNA Complex |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (if present at C-3) | Serine, Aspartic Acid residues |

| Metal Ion Coordination | Carbonyl at C-4 and Carboxylate at C-3 (if present) | Magnesium ion (Mg²⁺) |

| Hydrophobic Interactions | Dichlorofluoro-substituted quinoline ring | Hydrophobic pockets within the enzyme |

Similar to DNA gyrase, topoisomerase IV is a primary target for quinolone antibiotics, particularly in Gram-positive bacteria. rjptonline.org The mechanism of inhibition is analogous, involving the stabilization of the enzyme-DNA cleavage complex. While direct binding analysis of this compound with topoisomerase IV is not reported, the structural features suggest a similar mode of interaction as other fluoroquinolones. The substituents on the quinoline ring are expected to play a crucial role in determining the potency of inhibition.

For fluoroquinolones, key interactions with DNA gyrase and topoisomerase IV typically involve hydrogen bonding with conserved serine and acidic residues within the quinolone resistance-determining region (QRDR). nih.gov A crucial element of this interaction is a water-metal ion bridge, often involving a magnesium ion, which is coordinated by the C4-keto and C3-carboxyl groups of the quinolone and specific enzyme residues. nih.gov

In the case of this compound, the presence of the electron-withdrawing chlorine and fluorine atoms would influence the electronic distribution of the quinoline ring, potentially affecting the strength of these interactions. The chlorine atom at the C-8 position, in particular, can influence the conformation of other substituents and their interactions within the binding pocket. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico tools are invaluable for predicting the binding affinities and molecular interactions of novel compounds. While specific predictions for this compound are not available, computational studies on analogous compounds provide insights. For instance, in silico evaluations of new fluoroquinolone analogs against resistant Gram-negative pathogens have shown that specific substitutions can lead to high binding affinities for DNA gyrase. mdpi.com A study on 8-chloroquinolones revealed that the presence of a chlorine atom at the C-8 position could contribute to potent antibacterial activity. nih.gov It is plausible that the combination of chloro and fluoro substituents in this compound could result in favorable binding energies with its target enzymes.

Correlation of Molecular Structure with In Vitro Biological Activities (e.g., Enzyme Inhibition)

The biological activity of quinolone derivatives is intricately linked to their molecular structure. The nature and position of substituents on the quinoline ring can dramatically alter their efficacy.

Halogenation is a key strategy in the design of potent quinolone antibiotics. The 6-fluoro substituent is a hallmark of the fluoroquinolone class and is generally associated with a significant increase in antibacterial potency. asm.org

The presence of a halogen at the C-8 position, such as chlorine, has been shown to improve oral absorption and enhance activity against anaerobic bacteria. researchgate.net Structure-activity relationship studies have indicated that a C-8 fluoro substituent can offer good potency against Gram-negative pathogens, while a C-8 methoxy (B1213986) group is often active against Gram-positive bacteria. youtube.com The impact of a C-8 chloro group, as in this compound, is also associated with potent activity. nih.gov

The chlorine at the C-2 position is less common in clinically used fluoroquinolones. However, its presence would significantly alter the electronic properties and steric profile of the molecule, which could lead to novel interactions with the target enzymes. The synthesis of related compounds like (3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one) indicates that the 2-chloro-6-fluoroquinoline (B1368868) scaffold is synthetically accessible for further investigation. researchgate.net

Table 2: General Structure-Activity Relationship Trends for Halogenation in Quinolones

| Position of Halogen | Common Halogen | General Impact on In Vitro Activity |

|---|---|---|

| C-6 | Fluorine (F) | Significantly enhances antibacterial potency; improves DNA gyrase inhibition. asm.org |

| C-8 | Fluorine (F), Chlorine (Cl) | Improves oral absorption; enhances activity, particularly against anaerobes. researchgate.net |

Influence of Stereochemistry and Conformational Features on Ligand-Target Recognition

While specific stereochemical and conformational analyses for this compound are not extensively detailed in publicly available research, the broader class of fluoroquinolones, to which it belongs, offers significant insights into the importance of three-dimensional structure for biological activity. The rigid quinolone core itself limits conformational flexibility, but the orientation of substituents plays a crucial role in the interaction with target enzymes, namely DNA gyrase and topoisomerase IV.

The planarity of the quinolone ring system is a key feature for its intercalation into the DNA cleavage site. The substituents at various positions, including the chlorine atoms at C-2 and C-8 and the fluorine at C-6 in this compound, influence the electronic properties and steric profile of the molecule. These factors, in turn, dictate the precise binding orientation within the enzyme-DNA complex.

For fluoroquinolones in general, the substituent at the N-1 position and the substituent at the C-7 position are particularly important for determining the potency and spectrum of activity, and their spatial arrangement is critical. While this compound lacks a substituent at N-1 and C-7 in its core structure, any derivatives would have their activity profoundly influenced by the stereochemistry of these additions.

The presence of the C-6 fluorine atom, a common feature in many potent fluoroquinolones, is known to enhance gyrase-binding and cell penetration. nih.gov The addition of a chlorine atom at the C-8 position has been shown in related compounds to further enhance antibacterial activity, including against resistant strains. nih.gov This enhancement is attributed to favorable interactions within the binding pocket of the target enzymes. The chlorine at the C-2 position is a less common substitution, and its specific impact on the conformational preferences and target recognition of this compound would require dedicated structural biology studies.

Interactive Table: General Influence of Substituents on Fluoroquinolone Activity

| Position | Common Substituent | Influence on Activity |

|---|---|---|

| C-6 | Fluorine | Enhances potency and cell penetration. nih.gov |

| C-8 | Halogen (e.g., Chlorine) | Improves oral absorption and activity against anaerobes and resistant mutants. nih.gov |

| N-1 | Cyclopropyl | Improves overall potency. |

| C-7 | Piperazine/Pyrrolidine | Increases serum half-life and potency against Gram-positive bacteria. |

Theoretical Elucidation of Mechanisms of Action at the Molecular Level (e.g., Inhibition of DNA Replication or Protein Synthesis)

The mechanism of action of fluoroquinolones, including by strong inference this compound, is the inhibition of bacterial DNA synthesis, which ultimately leads to cell death. nih.gov This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

Theoretical and molecular modeling studies have provided a detailed picture of how fluoroquinolones exert their inhibitory effects. nih.govresearchgate.net The process involves the formation of a ternary complex between the fluoroquinolone, the bacterial topoisomerase, and the DNA.

Inhibition of DNA Replication:

Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to allow for the passage of another DNA segment, thereby relieving supercoiling. nih.gov

Fluoroquinolone Intercalation: The planar quinolone core of the drug molecule intercalates into the DNA at the site of the break.

Stabilization of the Cleavage Complex: The fluoroquinolone then forms a stable, non-covalent complex with the enzyme and the cleaved DNA. This "cleavage complex" is stabilized by a network of interactions, including hydrogen bonds and van der Waals forces. nih.govunimib.it A key interaction involves a magnesium ion that bridges the keto-acid moiety of the fluoroquinolone to specific amino acid residues in the enzyme. oup.com

Replication Fork Stalling: The stabilized ternary complex acts as a physical barrier, stalling the progression of the DNA replication fork. nih.gov

Induction of Cell Death: The stalled replication fork can lead to the accumulation of double-strand breaks in the DNA, triggering the SOS response and ultimately resulting in bacterial cell death. acs.org

The specific substitutions on the quinolone ring of this compound are predicted to modulate its affinity for this ternary complex. The electron-withdrawing nature of the fluorine at C-6 and the chlorines at C-2 and C-8 would influence the electronic distribution of the quinolone core, potentially enhancing its binding to the target enzymes. mdpi.com The C-8 halogen, in particular, has been associated with increased potency through its interactions with the enzyme. nih.gov

While there is no evidence to suggest that this compound directly inhibits protein synthesis, the downstream effects of DNA replication arrest can indirectly impact all cellular processes, including protein production, due to the global disruption of cellular function.

Interactive Table: Key Molecular Interactions in Fluoroquinolone Mechanism of Action

| Interacting Component 1 | Interacting Component 2 | Type of Interaction | Functional Consequence |

|---|---|---|---|

| Fluoroquinolone (keto-acid) | Magnesium Ion | Chelation | Stabilization of drug binding. oup.com |

| Magnesium Ion | DNA Gyrase/Topoisomerase IV (Ser/Asp residues) | Coordination | Anchoring of the drug to the enzyme. oup.com |

| Fluoroquinolone (planar rings) | Cleaved DNA | Intercalation | Positioning of the drug at the cleavage site. |

Applications of 2,8 Dichloro 6 Fluoroquinoline and Its Derivatives in Advanced Chemical and Materials Research

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

Halogenated quinolines are widely recognized as valuable intermediates in organic synthesis. The presence of halogen atoms at specific positions on the quinoline (B57606) ring system provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of functional groups, enabling the construction of more complex molecular architectures.

The chlorine atoms in a compound like 2,8-Dichloro-6-fluoroquinoline would be expected to be susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The fluorine atom would likely be more stable, but could influence the reactivity of the other positions on the ring. In general, the differential reactivity of various halogen substituents can be exploited for selective, stepwise functionalization. This makes such compounds attractive starting materials for the synthesis of new pharmaceutical agents, agrochemicals, and functional materials.

Exploration in Material Science Applications (e.g., as building blocks for electron carriers or fluorescent chemosensors in general quinoline research)

Quinolines and their derivatives are of significant interest in materials science due to their electronic and photophysical properties. They are often incorporated into larger conjugated systems to create materials with specific optical and electronic characteristics.

In the context of general quinoline research, these compounds have been investigated as:

Electron Carriers: The electron-deficient nature of the quinoline ring makes it a suitable component for n-type organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Fluorescent Chemosensors: The fluorescence of the quinoline core can be sensitive to the presence of metal ions or other analytes. researchgate.net By attaching specific recognition units to the quinoline scaffold, researchers can design chemosensors that signal the presence of a target molecule through a change in fluorescence. researchgate.netrsc.org The emission properties can be tuned by the type and position of substituents on the quinoline ring. researchgate.net

| Potential Application Area | Relevant Properties of Quinolines | Example from General Quinoline Research |

| Organic Electronics | Electron-deficient aromatic system | Building blocks for electron-transport materials in OLEDs |

| Chemical Sensing | Environment-sensitive fluorescence | Fluorescent probes for the detection of metal ions and biothiols rsc.org |

Design and Synthesis of Research Probes for Advanced Biological Systems (Non-Therapeutic)

The quinoline scaffold is a common feature in many biologically active molecules. While this article excludes therapeutic applications, substituted quinolines are also valuable as research tools to probe biological systems.

Fluorescent quinoline derivatives can be used as probes in cellular imaging. Their ability to intercalate into DNA or bind to specific proteins can be exploited to visualize these structures and processes within living cells. The specific substitution pattern on the quinoline ring can influence the binding affinity, selectivity, and fluorescent properties of the probe. For instance, push-pull type fluorescent amino-quinoline derivatives have been synthesized and used for live imaging of lipid droplets. researchgate.net

Development of Novel Analytical Chemistry Methods for Detection (Research-focused, e.g., environmental monitoring of pollutants)

The development of sensitive and selective analytical methods is crucial for various fields, including environmental science. Halogenated organic compounds can be environmental pollutants, and methods for their detection are of significant interest.

While no methods specifically for this compound have been reported, general analytical techniques for halogenated heterocyclic compounds include:

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful tools for the separation and identification of such compounds. nih.gov

Spectroscopic Methods: UV-visible and fluorescence spectroscopy can be used for the quantification of quinoline derivatives, particularly those with strong chromophores or fluorophores.

The development of a new analytical method would likely involve optimizing extraction procedures from the environmental matrix (e.g., water, soil) followed by instrumental analysis.

Future Research Directions and Emerging Avenues for 2,8 Dichloro 6 Fluoroquinoline Studies

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic methods for quinoline (B57606) derivatives often involve harsh reaction conditions, the use of hazardous solvents, and costly reagents, leading to significant environmental concerns and by-product formation. sruc.ac.uksruc.ac.uk The principles of green chemistry are increasingly being applied to address these drawbacks, aiming to develop more sustainable and efficient synthetic protocols. primescholars.comprimescholars.com Future research on 2,8-dichloro-6-fluoroquinoline should prioritize the development of such environmentally benign routes.

Key areas for investigation include:

Green Catalysts: The use of novel, recyclable, and environmentally friendly catalysts, such as nanocatalysts, can offer an effective alternative for quinoline synthesis. nih.gov These catalysts can lead to higher yields and shorter reaction times while minimizing waste. ijbpas.com

Alternative Solvents: Shifting from conventional harmful organic solvents to greener alternatives like water or ethanol (B145695) is a crucial aspect of sustainable synthesis. researchgate.net

Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijbpas.comnih.gov Microwave-assisted organic synthesis, in particular, has been shown to accelerate drug discovery and development processes. ijbpas.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Metal-free C-H halogenation is one such approach that offers a highly economical route to halogenated quinolines. rsc.orgrsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Quinolines

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often hazardous (e.g., nitrobenzene) | Benign solvents (e.g., water, ethanol) researchgate.net |

| Catalysts | Often strong acids (e.g., H₂SO₄), potentially toxic metals iipseries.org | Recyclable nanocatalysts, solid acids nih.govmdpi.com |

| Energy | High energy consumption, long reaction times | Microwave, ultrasound-assisted reactions ijbpas.com |

| By-products | Significant generation of toxic waste | High atom economy, minimal waste ijbpas.com |

| Safety | Violent, exothermic reactions may occur | Milder and safer reaction conditions mdpi.com |

Integration of Advanced Artificial Intelligence and Machine Learning in Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid in silico analysis and design. oncodesign-services.commdpi.com Integrating these computational tools into the study of this compound can significantly accelerate the discovery of new derivatives with desired properties.

Future research directions in this area include:

Property Prediction: AI/ML algorithms can be trained on existing data to predict a wide range of properties for novel this compound derivatives, including physicochemical characteristics, biological activities, pharmacokinetic profiles, and potential toxicity. mdpi.comnih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. ulster.ac.uk

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with optimized properties from scratch. oncodesign-services.com These models can explore the vast chemical space around the this compound scaffold to propose novel structures that meet specific therapeutic or material science criteria.

Reaction Prediction and Synthesis Planning: AI can also play a role in predicting retrosynthetic pathways, streamlining the synthesis of target molecules and reducing the time and cost associated with their development. oncodesign-services.com Machine learning models like Directed Message-Passing Neural Networks (D-MPNN) have proven effective in predicting chemical properties and reaction outcomes. arxiv.org

Table 2: Applications of AI/ML in this compound Research

| Application | AI/ML Technique | Potential Outcome |

| Property Prediction | Deep Neural Networks (DNNs), Gradient Boosting ulster.ac.ukresearchgate.net | Prediction of solubility, toxicity, and bioactivity nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) oncodesign-services.com | Generation of novel derivatives with desired properties |

| Target Identification | Machine Learning analysis of biological data nih.gov | Identification of new potential biological targets |

| Synthesis Planning | Retrosynthesis prediction models oncodesign-services.com | More efficient and streamlined chemical synthesis routes |

Deepening Understanding of Complex Reactivity Mechanisms through Advanced Spectroscopic Techniques

A thorough understanding of the reactivity of this compound is essential for its effective utilization in synthesis and for predicting its behavior in various systems. Future studies should employ a combination of advanced spectroscopic methods and computational chemistry to gain deeper insights into its reaction mechanisms.

Key approaches include: